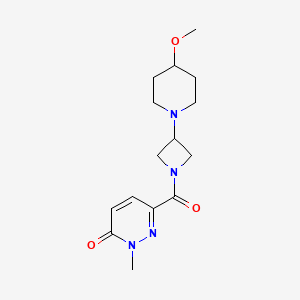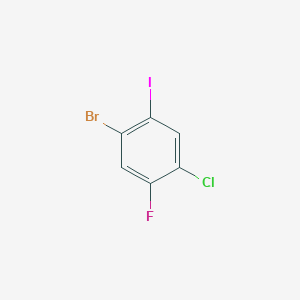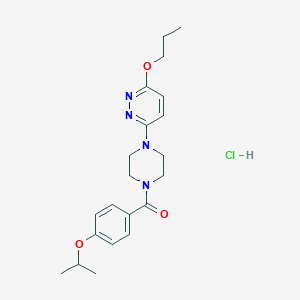![molecular formula C23H26ClN5O3 B2631075 Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261017-67-7](/img/structure/B2631075.png)
Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a pyridinyl group, a piperazinyl group, and a tetrahydropyrimidine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis typically involves the reaction of the appropriate starting materials in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and the functional groups present. It contains a central tetrahydropyrimidine ring, which is substituted at various positions by the other groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups offers several sites for potential reactivity .科学的研究の応用
Chemical Synthesis and Structural Analysis
The compound has been used as a substrate in chemical reactions leading to the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Its reactions with different hydrazines have been explored, resulting in a variety of synthesized compounds whose structures were confirmed by IR, 1H NMR, 13C NMR spectroscopy, and X-ray analysis. Some of these compounds exhibited weak antibacterial activity, indicating potential biomedical applications (Anusevičius et al., 2014).
Crystal Structure Determination
The crystal structure of this compound has been a subject of research, where single-crystal X-ray diffraction techniques have been employed to determine its structure. The crystal is monoclinic, and the determination of its space group and other crystallographic parameters like unit cell dimensions, volume, and density provided insights into its molecular structure (Hu Yang, 2009).
Acoustic Properties Analysis
The density, viscosity, and ultrasonic velocity of solutions containing this compound have been studied, and various acoustical parameters like adiabatic compressibility, intermolecular free length, relaxation time, and others were computed. These studies aimed to interpret molecular interactions in solutions, highlighting the compound's relevance in the study of solute-solvent interactions (Bajaj & Tekade, 2014).
Pharmaceutical Evaluation
It has been used in the synthesis of halogenated pyrimidine derivatives, which were then evaluated for their anticancer activity against human liver cell lines, antifungal, and insecticidal activities. Docking studies were also performed to measure the interactions of the synthesized compounds, indicating its significance in drug development and bioactive studies (Shafiq et al., 2020).
将来の方向性
特性
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3/c1-2-32-22(30)20-18(26-23(31)27-21(20)16-7-3-4-8-17(16)24)15-28-11-13-29(14-12-28)19-9-5-6-10-25-19/h3-10,21H,2,11-15H2,1H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMMYQHKSAMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2630994.png)


![N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631002.png)
![ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2631003.png)
![N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide](/img/structure/B2631004.png)


![11-(6-Ethyl-5-fluoropyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631010.png)
![3-(2-(o-tolyloxy)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2631011.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631012.png)


